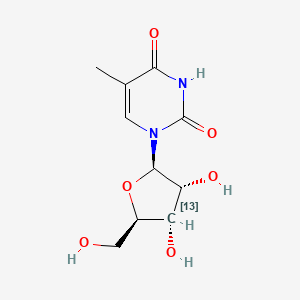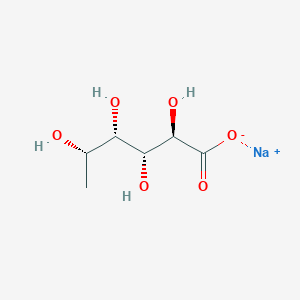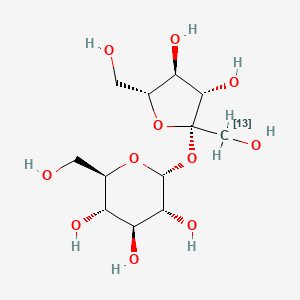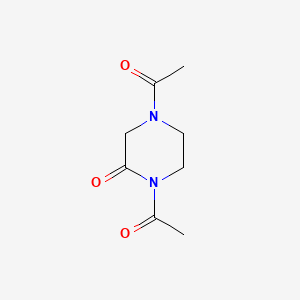
Trovafloxacin-d4 Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Aplicaciones Científicas De Investigación
Trovafloxacin-d4 Mesylate has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Trovafloxacin in biological systems.
Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of Trovafloxacin.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Trovafloxacin.
Toxicology Studies: Assists in evaluating the toxicity and safety profile of Trovafloxacin.
Mecanismo De Acción
Target of Action
Trovafloxacin-d4 Mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair . DNA gyrase is involved in the supercoiling of DNA, while topoisomerase IV plays a key role in partitioning the chromosomal DNA during bacterial cell division .
Mode of Action
This compound exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . It achieves this by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Trovafloxacin is metabolized by conjugation, with the role of cytochrome P450 oxidative metabolism being minimal . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By blocking the activity of DNA gyrase and topoisomerase IV, this compound disrupts DNA replication and transcription, leading to bacterial cell death .
Análisis Bioquímico
Biochemical Properties
Trovafloxacin-d4 Mesylate interacts with DNA gyrase and topoisomerase IV, enzymes that are crucial for the replication, transcription, and repair of bacterial DNA . By inhibiting these enzymes, this compound prevents the uncoiling of supercoiled DNA, thereby inhibiting bacterial growth .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit ATP release and migration of chemotactic-stimulated microglial cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria. By blocking their activity, this compound prevents the replication, transcription, and repair of bacterial DNA, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it has been found to reduce tissue damage markers and improve locomotor deficits in mice over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to prevent the metastasis of leukemia cells to the lungs and other tissues and prolong the survival of mice at certain dosages .
Metabolic Pathways
This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting from the basic fluoroquinolone structure. The key steps include:
Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors to form the naphthyridine ring system.
Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the naphthyridine ring through electrophilic fluorination reactions.
Formation of the Mesylate Salt: The final step involves the reaction of Trovafloxacin-d4 with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the starting materials and intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analysis.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Trovafloxacin.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Trovafloxacin in biological systems.
Propiedades
Número CAS |
1346601-60-2 |
|---|---|
Fórmula molecular |
C21H19F3N4O6S |
Peso molecular |
516.485 |
Nombre IUPAC |
7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |
Clave InChI |
DYNZICQDCVYXFW-KMPLGVCYSA-N |
SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Sinónimos |
7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate; CP 99219-d4; CP 99219-27-d4; Trovafloxacin-d4 Methanesulfonate; Trovafloxacin-d4 Monomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)



